molecular formula C11H13F2NO2S B2856125 1-(Benzenesulfonyl)-4,4-difluoropiperidine CAS No. 2329297-80-3

1-(Benzenesulfonyl)-4,4-difluoropiperidine

Cat. No.: B2856125
CAS No.: 2329297-80-3
M. Wt: 261.29
InChI Key: KHAGWOUBTVHBMU-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4,4-difluoropiperidine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further substituted with two fluorine atoms at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4,4-difluoropiperidine typically involves the reaction of 4,4-difluoropiperidine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4,4-difluoropiperidine+benzenesulfonyl chlorideThis compound+HCl\text{4,4-difluoropiperidine} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4,4-difluoropiperidine+benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Formation of sulfoxides or sulfones.

    Hydrolysis: Benzenesulfonic acid derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4,4-difluoropiperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors.

    Chemical Biology: The compound can serve as a probe for studying biological processes involving sulfonamides.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This interaction can inhibit the activity of enzymes or alter protein function, leading to various biological effects. The fluorine atoms can also influence the compound’s reactivity and binding affinity by affecting the electronic properties of the piperidine ring.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A precursor in the synthesis of sulfonamides.

    4,4-Difluoropiperidine: A key intermediate in the synthesis of fluorinated piperidine derivatives.

    Sulfonamides: A broad class of compounds with similar sulfonyl functional groups.

Uniqueness

1-(Benzenesulfonyl)-4,4-difluoropiperidine is unique due to the presence of both the benzenesulfonyl group and the difluoropiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfonyl group provides a site for covalent interactions with biological targets.

Properties

IUPAC Name

1-(benzenesulfonyl)-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2S/c12-11(13)6-8-14(9-7-11)17(15,16)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAGWOUBTVHBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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